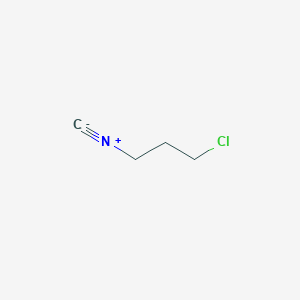
1-Chloro-3-isocyanopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-isocyanopropane is an organic compound with the molecular formula C₄H₆ClN. It is a chlorinated derivative of isocyanopropane, characterized by the presence of both a chloro and an isocyano functional group.
Méthodes De Préparation
1-Chloro-3-isocyanopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with phosgene, followed by the addition of ammonia to form the isocyanate group. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
1-Chloro-3-isocyanopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-isocyanopropanol.
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-Chloro-3-isocyanopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and polymers.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-isocyanopropane involves its reactivity with nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The isocyano group can react with electrophiles, forming stable adducts. These reactions are facilitated by the electron-withdrawing nature of the chloro group, which increases the electrophilicity of the carbon atom adjacent to the isocyano group .
Comparaison Avec Des Composés Similaires
1-Chloro-3-isocyanopropane can be compared with similar compounds such as:
1-Chloro-3-iodopropane: This compound has similar reactivity but differs in the halogen substituent, which affects its reactivity and applications.
3-Chloropropyl isocyanate: This compound has a similar structure but lacks the isocyano group, leading to different reactivity and applications.
1-Bromo-3-isocyanopropane:
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C4H6ClN |
|---|---|
Poids moléculaire |
103.55 g/mol |
Nom IUPAC |
1-chloro-3-isocyanopropane |
InChI |
InChI=1S/C4H6ClN/c1-6-4-2-3-5/h2-4H2 |
Clé InChI |
NPSJORKGJUCRCV-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
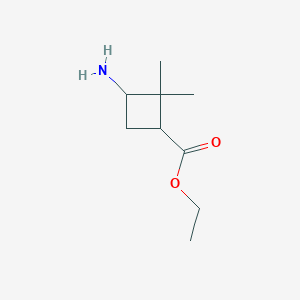
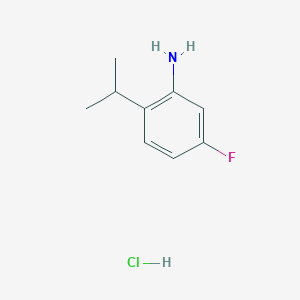

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)
![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
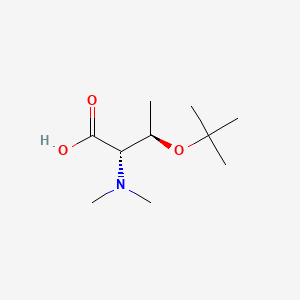
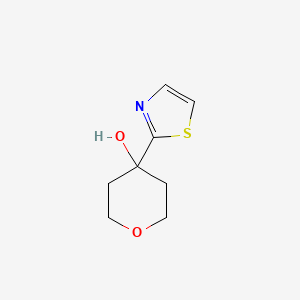
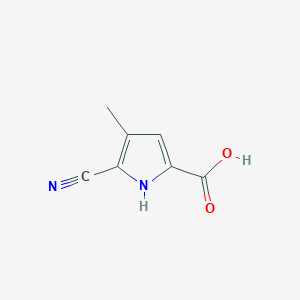
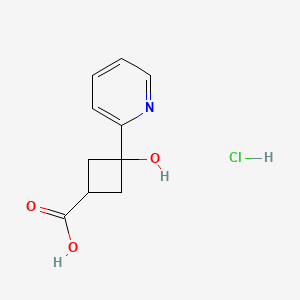
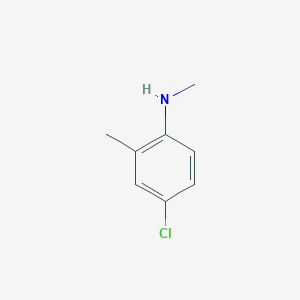
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
